molecular formula C14H19ClN2O B13669283 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B13669283
M. Wt: 266.76 g/mol
InChI Key: LBGYGPCQAYDGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core structure with a piperidine substituent, making it a valuable scaffold in medicinal chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced quinoline compounds.

    Substitution: Substituted quinoline derivatives with different alkyl or aryl groups.

Scientific Research Applications

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Piperidin-4-yl)-1H-indole hydrochloride
  • 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole

Uniqueness

Compared to similar compounds, 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride offers unique structural features that can enhance its bioactivity and specificity. The presence of the quinoline core and piperidine substituent provides a versatile scaffold for further modifications, making it a valuable compound in drug discovery and other scientific research areas.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

7-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-14-4-3-11-1-2-12(9-13(11)16-14)10-5-7-15-8-6-10;/h1-2,9-10,15H,3-8H2,(H,16,17);1H

InChI Key

LBGYGPCQAYDGLE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CCC(=O)N3)C=C2.Cl

Origin of Product

United States

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